
4-Methylcinnamyl alcohol
描述
It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants
作用机制
Target of Action
4-Methylcinnamyl alcohol is a derivative of cinnamic alcohol, which is commonly found in the volatile oil of species in the genus Cinnamomum . The primary targets of this compound are D2 dopaminergic receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
The interaction of this compound with its targets results in sedative and antidepressant-like properties . This interaction is mediated, in part, by the activation of D2 dopaminergic receptors . The activation of these receptors can lead to changes in neuronal signaling and neurotransmitter release, which can ultimately influence behavior and mood.
Biochemical Pathways
It is known that cinnamic alcohol and its derivatives, including this compound, have been associated with anti-inflammatory, antioxidant, and antimicrobial potential . These effects suggest that this compound may influence a variety of biochemical pathways, potentially including those related to inflammation and oxidative stress.
Pharmacokinetics
It is known that the pharmacokinetics of alcohols, in general, involve rapid absorption from the gastrointestinal tract, distribution into the total body water compartment, and elimination primarily through metabolism . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential anti-inflammatory, antioxidant, and antimicrobial effects . At the molecular level, these effects could involve changes in gene expression, protein function, and cellular signaling pathways. At the cellular level, these effects could influence cell function, survival, and communication.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds in the environment can influence the action of this compound, potentially through interactions or competition for the same targets.
生化分析
Biochemical Properties
4-Methylcinnamyl alcohol interacts with various enzymes, proteins, and other biomolecules. It has been found to display sedative and antidepressant-like properties in in vivo pharmacological tests . These interactions and the nature of these interactions are crucial in understanding the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important areas of study . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylcinnamyl alcohol can be synthesized through several methods. One common laboratory method involves the reduction of 4-methylcinnamaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method includes the Grignard reaction, where 4-methylbenzyl chloride reacts with magnesium in the presence of dry ether to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 4-methylcinnamaldehyde. This process typically involves the use of a palladium or nickel catalyst under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 4-Methylcinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methylcinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 4-methylphenylpropanol using strong reducing agents like LiAlH4.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed:
Oxidation: 4-Methylcinnamaldehyde.
Reduction: 4-Methylphenylpropanol.
Substitution: Various esters and ethers depending on the substituent.
科学研究应用
4-Methylcinnamyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has shown that derivatives of cinnamyl alcohol, including this compound, may have potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
相似化合物的比较
4-Methylcinnamyl alcohol can be compared with other similar compounds such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid:
Cinnamyl Alcohol: Similar structure but lacks the methyl group at the para position.
Cinnamaldehyde: The aldehyde form of cinnamyl alcohol.
Cinnamic Acid: The carboxylic acid derivative of cinnamyl alcohol.
Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and physical properties, making it distinct from its analogs .
属性
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXICXADZKJOTI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



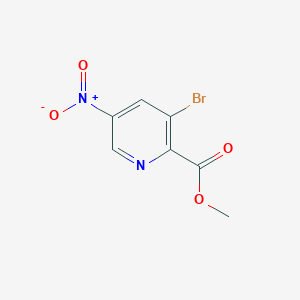

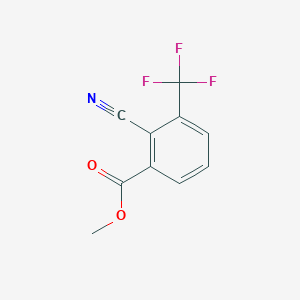
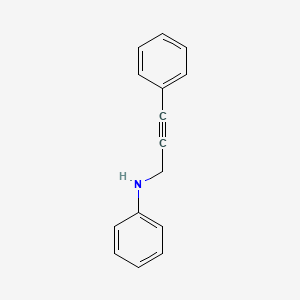
![2-[(4-Methoxyphenyl)methoxy]acetaldehyde](/img/structure/B3046225.png)

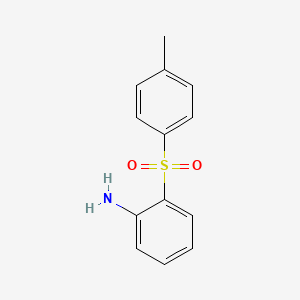
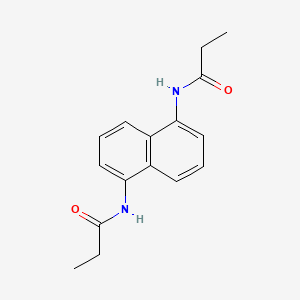


![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)


